molecular formula C30H37N7O2 B611892 YKL-06-061 CAS No. 2172617-15-9

YKL-06-061

货号 B611892
CAS 编号: 2172617-15-9
分子量: 527.673
InChI 键: GVBAXIVNAHMIGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .


Molecular Structure Analysis

The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .


Physical And Chemical Properties Analysis

YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .

科学研究应用

Application Summary

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has been used in research to induce melanin synthesis and melanosomal maturation, export, and localization features . This makes it a potential candidate for research in skin pigmentation and related disorders.

Methods of Application

In the studies, YKL-06-061 was applied topically to human skin explants . The compound was also used in vitro to treat human melanocytes and melanoma cells .

Results and Outcomes

YKL-06-061 has shown promising results in both in vitro and ex vivo settings. In vitro, it was found to dose-dependently upregulate mRNA levels of MITF and TRPM1 . These are genes associated with melanin production. In ex vivo human skin explants, YKL-06-061 induced significant pigmentation after 8 days of topical treatment .

Neurology and Seizure Prevention

Application Summary

YKL-06-061 has been used in research related to the prevention of seizures . It works by blocking salt-inducible kinases , which are implicated in various neurological disorders.

Methods of Application

In the studies, YKL-06-061 was administered to mice that were induced with pentylenetetrazol (PTZ), a chemical known to induce seizures .

Results and Outcomes

The administration of YKL-06-061 was found to prevent PTZ-induced seizures in mice . This suggests that YKL-06-061 could potentially be used in the development of new treatments for seizure disorders.

安全和危害

YKL-06-061 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

Research suggests that YKL-06-061 could inhibit neuronal overactivation in the hippocampus of mice following PTZ injection . Further studies are needed to evaluate the effects of a more selective SIK1 inhibitor or knockdown of SIK1 .

属性

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132992144

Citations

For This Compound
10
Citations
L Peng, C Li, X Tang, Y Xiang, Y Xu, W Cao… - Brain and …, 2023 - Wiley Online Library
… However, we also noted that mice treated with 40 mg/kg YKL-06-061 showed enhanced … of YKL-06-061 in brain function, we could only conclude that the optimal dose of YKL-06-061 for …
Number of citations: 3 onlinelibrary.wiley.com
N Mujahid, Y Liang, R Murakami, HG Choi, AS Dobry… - Cell reports, 2017 - cell.com
… YKL-06-061 was profiled at a concentration of 1 mM against a diverse panel of 468 kinases by DiscoverX. Kinases that exhibited a score of 1 or below are marked in red circles. (Score …
Number of citations: 67 www.cell.com
HT Michael, G Merlino - Trends in molecular medicine, 2017 - cell.com
… Pharmacological inhibition of SIK with HG 9-91-01, YKL 06-061, or YKL-060062 leads to UV… -generation SIK inhibitors, HG 9-91-01 (HG), YKL 06-061 (YKL1), and YKL 06-062 (YKL2), …
Number of citations: 5 www.cell.com
I Rachmin, SM Ostrowski, QY Weng… - Advanced drug delivery …, 2020 - Elsevier
… Modified compounds were derived to optimize human skin permeation, and topical treatment of human skin with the small molecules YKL 06–061 and YKL 06–062 resulted in skin …
Number of citations: 48 www.sciencedirect.com
L Iuliano - 2022 - air.uniud.it
… , inhibitor of IRE1, and YKL-06-061 inhibitor of SIKs. Despite … response, instead YKL-06-061 potentiate these pathways in … , inhibitor of IRE1, and YKL-06-061 inhibitor of SIKs. Despite …
Number of citations: 0 air.uniud.it
L Iuliano, E Dalla, R Picco, S Mallavarapu… - Cell Death …, 2022 - nature.com
… Torin1; salt inducible kinases (SIKs) inhibitor YKL-06-061 and MEK1/2 inhibitor Selumetinib), (… The strongest effects were obtained with the SIKs inhibitor YKL-06-061, the BCL2 inhibitor …
Number of citations: 9 www.nature.com
GH Kindl, JA D'Orazio - Pigment cell & melanoma research, 2021 - Wiley Online Library
… To address the poor cutaneous penetration of HG 9-91-01, Mujahid and colleagues created two “second generation” SIK inhibitors, YKL 06-061 and YKL 06-062, which had a …
Number of citations: 2 onlinelibrary.wiley.com
NJ Darling, P Cohen - Biochemical Journal, 2021 - portlandpress.com
… Two further compounds, YKL-06-061 and YKL-06-062 (Figure 3), have been developed to … Moreover, the HG-9-91-01 derivatives YKL-06-061 and YKL-06-062 (Figure 3), which …
Number of citations: 50 portlandpress.com
D Huang, P Chen, G Huang, H Sun, X Luo, C He… - Cell Death & …, 2022 - nature.com
… On the other hand, we also employed another SIKs inhibitor YKL-06-061 that had been shown high efficient inhibition of SIKs [33]. However, macrophages pretreated with YKL-06-061 …
Number of citations: 9 www.nature.com
Y Hua, H Yin, X Liu, J Xie, W Zhan, G Liang… - Advanced …, 2022 - Wiley Online Library
Salt‐inducible kinase 2 (SIK2) is a promising target for ovarian cancer therapy due to its critical role in tumorigenesis and progression. Currently available SIK2 inhibitors have shown …
Number of citations: 10 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。